molecular formula C14H10ClNO5 B6406739 3-(3-Chloro-4-methoxyphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261943-41-2

3-(3-Chloro-4-methoxyphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6406739
CAS RN: 1261943-41-2
M. Wt: 307.68 g/mol
InChI Key: YASCHBBWVCIUQT-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxyphenyl)-5-nitrobenzoic acid (3-CMP-5-NBA) is an organic compound that is widely used in scientific research due to its versatility and low toxicity. It is a derivative of benzoic acid and is synthesized using a variety of methods, including the use of chlorination and nitration reactions. 3-CMP-5-NBA is used in a variety of applications, including as a reagent in organic synthesis, as a buffer in biochemical experiments, and as a catalyst in various reactions. In addition, it has been used as an inhibitor of several enzymes and as an inhibitor of protein-protein interactions. This compound has been studied extensively and has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

3-(3-Chloro-4-methoxyphenyl)-5-nitrobenzoic acid, 95% is widely used in scientific research due to its versatility and low toxicity. It is used as a reagent in organic synthesis, as a buffer in biochemical experiments, and as a catalyst in various reactions. In addition, it has been used as an inhibitor of several enzymes and as an inhibitor of protein-protein interactions. It has also been used as a substrate for various enzymes, including the enzyme tyrosinase.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-5-nitrobenzoic acid, 95% is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin, and to inhibit the protein-protein interactions involved in the formation of the transcription factor NF-κB. In addition, it has been found to inhibit the activity of certain proteases, including the protease calpain.
Biochemical and Physiological Effects
3-(3-Chloro-4-methoxyphenyl)-5-nitrobenzoic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin, and to inhibit the protein-protein interactions involved in the formation of the transcription factor NF-κB. In addition, it has been found to inhibit the activity of certain proteases, including the protease calpain. It has also been found to have an anti-inflammatory effect and to be an effective inhibitor of the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The use of 3-(3-Chloro-4-methoxyphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments has a number of advantages, including its low toxicity and versatility. It is also relatively easy to synthesize and can be used in a variety of applications. However, there are a few limitations to its use in laboratory experiments. For example, it is not very stable in solution and can be difficult to purify. In addition, it is susceptible to oxidation and hydrolysis, which can reduce its effectiveness.

Future Directions

There are a number of potential future directions for the research and application of 3-(3-Chloro-4-methoxyphenyl)-5-nitrobenzoic acid, 95%. These include further investigation into its biochemical and physiological effects, as well as its potential uses in drug development. In addition, further research could be conducted into the synthesis of the compound in order to improve the yield and purity of the product. Finally, additional research could be conducted into the mechanism of action of the compound in order to better understand its effects on various enzymes and proteins.

Synthesis Methods

The synthesis of 3-(3-Chloro-4-methoxyphenyl)-5-nitrobenzoic acid, 95% can be achieved through a variety of methods, including the use of chlorination and nitration reactions. The most common method involves the reaction of 4-methoxybenzoic acid with phosphorus oxychloride and nitric acid. This reaction yields 3-(3-Chloro-4-methoxyphenyl)-5-nitrobenzoic acid, 95% in a yield of 95%. Other methods of synthesis include the use of nitrobenzene, pyridine, or thionyl chloride.

properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-21-13-3-2-8(7-12(13)15)9-4-10(14(17)18)6-11(5-9)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASCHBBWVCIUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691061
Record name 3'-Chloro-4'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261943-41-2
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-4′-methoxy-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261943-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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